[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid
CAS No.: 84434-05-9
Cat. No.: VC3727229
Molecular Formula: C15H10O4S
Molecular Weight: 286.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84434-05-9 |
|---|---|
| Molecular Formula | C15H10O4S |
| Molecular Weight | 286.3 g/mol |
| IUPAC Name | 2-(9-oxothioxanthen-2-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C15H10O4S/c16-14(17)8-19-9-5-6-13-11(7-9)15(18)10-3-1-2-4-12(10)20-13/h1-7H,8H2,(H,16,17) |
| Standard InChI Key | LJUKODJASZSKFL-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCC(=O)O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=C(S2)C=CC(=C3)OCC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, with CAS Registry Number 84434-05-9, is officially designated by the IUPAC name 2-(9-oxothioxanthen-2-yl)oxyacetic acid . The compound is structurally characterized by a thioxanthone core with an oxyacetic acid substituent at the 2-position.
Molecular Information
The compound has a SMILES notation of OC(=O)COc1cc2c(sc3ccccc3c2=O)cc1, which represents its molecular structure in a linear format . This notation shows the tricyclic thioxanthone system connected to an acetic acid group through an oxygen atom.
Structural Features
The molecular structure of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid incorporates several key functional groups:
-
A thioxanthone core (containing a sulfur atom in one of the rings)
-
A carbonyl group (C=O) at the 9-position
-
An oxyacetic acid substituent (-OCH₂COOH) at the 2-position
This combination of structural elements contributes to the compound's physicochemical properties and reactivity patterns, particularly its ability to function as a photoinitiator.
Physical and Chemical Properties
[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid appears as a yellow powder in its standard state . The compound exhibits specific physicochemical properties that influence its behavior in various applications.
Physicochemical Parameters
The following table summarizes the key physicochemical properties of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid:
| Property | Value |
|---|---|
| Physical Appearance | Yellow powder |
| ACD/LogP | 3.11 |
| Number of Rule of 5 Violations | 0 |
| ACD/LogD (pH 5.5) | 0.69 |
| ACD/LogD (pH 7.4) | -0.54 |
| ACD/BCF (pH 5.5) | 1 |
| ACD/BCF (pH 7.4) | 1 |
| ACD/KOC (pH 5.5) | 4.46 |
| ACD/KOC (pH 7.4) | 1 |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
| Freely Rotating Bonds | 3 |
| Index of Refraction | 1.685 |
| Molar Refractivity | 74.96 cm³ |
| Molar Volume | 197.1 cm³ |
| Polarizability | 29.71 × 10⁻²⁴ cm³ |
| Surface Tension | 66.4 dyne/cm |
| Enthalpy of Vaporization | 84.62 kJ/mol |
Data compiled from available research information
Solubility and Partition Characteristics
The LogP value of 3.11 indicates moderate lipophilicity, suggesting the compound has better solubility in organic solvents than in water . Interestingly, the LogD values show pH-dependent partitioning behavior, with a significant decrease in lipophilicity at physiological pH (7.4) compared to more acidic conditions (pH 5.5) . This property is likely due to the ionization of the carboxylic acid group at higher pH values.
Synthesis Methods
Research literature documents multiple synthetic routes for producing [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, each with distinct advantages in terms of yield and reaction conditions.
Synthesis from 2-hydroxy thioxanthone
The first documented synthesis method involves a two-stage process:
Stage 1: Reaction of 2-hydroxy thioxanthone with sodium hydroxide in tetrahydrofuran (THF) under reflux conditions for 1.5 hours.
Stage 2: Addition of ethyl bromoacetate to the reaction mixture, followed by refluxing in THF at 40°C for 4 hours .
This synthetic route yields an impressive 91.91% of the target compound , making it highly efficient for laboratory or industrial production.
Alternative Synthesis Route
An alternative synthesis utilizes thiosalicylic acid and 2-phenoxyacetic acid as starting materials:
The reaction proceeds with toluene-4-sulfonic acid as a catalyst at 200°C for 5 hours in polytetrahydrofuran under neat conditions (without additional solvent) .
This method achieves an 86% yield , which, while slightly lower than the first method, still represents an efficient synthetic pathway.
Comparative Analysis of Synthesis Methods
The following table compares the two synthesis methods:
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Starting Materials | 2-hydroxy thioxanthone, ethyl bromoacetate | Thiosalicylic acid, 2-phenoxyacetic acid |
| Catalyst/Reagents | Sodium hydroxide | Toluene-4-sulfonic acid |
| Solvent | Tetrahydrofuran | Polytetrahydrofuran (neat conditions) |
| Temperature | Reflux, then 40°C | 200°C |
| Duration | 1.5h + 4h (5.5h total) | 5h |
| Yield | 91.91% | 86% |
Data compiled from synthesis information in research literature
The higher yield of Method 1 may make it preferable for laboratory-scale synthesis, while Method 2 might offer advantages in terms of simpler reaction setup (one-pot synthesis) despite the higher temperature requirement.
Applications and Industrial Relevance
[(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid has established and potential applications across several industries, primarily related to its photochemical properties.
Photoinitiator Applications
The primary documented application of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid is as an ink light initiator . Photoinitiators are compounds that generate reactive species upon light exposure, triggering polymerization reactions. This property makes the compound valuable in:
-
UV-curable ink formulations
-
Photopolymerization processes
-
Light-sensitive coating technologies
Structure-Function Relationship
The thioxanthone core structure is key to the compound's function as a photoinitiator. When exposed to appropriate wavelengths of light, thioxanthone derivatives can absorb photons and enter an excited state, subsequently initiating chemical reactions in surrounding materials.
The oxyacetic acid group likely contributes to the compound's solubility profile and may influence its interaction with specific substrates or formulation components.
Current Research Status and Findings
Research on [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid appears in specialized scientific databases like the NORMAN Substance Factsheets, indicating its relevance in analytical and environmental chemistry contexts .
Structure-Activity Relationships
Based on studies of related thioxanthone derivatives, the photoactivity of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid likely depends on:
-
The extended π-conjugation in the thioxanthone system, which influences light absorption properties
-
The presence of the carbonyl group at the 9-position, which participates in photochemical processes
-
The oxyacetic acid substituent, which may modify solubility and reactivity
Analytical Detection and Monitoring
The inclusion of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid in the NORMAN database suggests emerging interest in monitoring and detecting this compound in environmental samples . This inclusion points to potential research on:
-
Analytical methods for compound detection
-
Environmental fate and behavior
-
Potential environmental impacts of photoinitiator compounds
Comparative Analysis with Related Compounds
To better understand [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid, it is valuable to compare it with structurally related compounds that share the thioxanthone core.
Structural Analogs
While specific data on direct comparisons is limited, structural analogs like N-(9-oxo-9H-thioxanthen-2-yl)thiophene-2-carboxamide share the thioxanthone backbone but feature different functional groups. These variations can significantly impact properties such as:
-
Photochemical activity and absorption spectrum
-
Solubility profiles and partitioning behavior
-
Reactivity patterns and application suitability
Property Comparison
The following table presents a conceptual comparison of [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid with related thioxanthone derivatives based on structural considerations:
| Property | [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid | Related Thioxanthone Derivatives |
|---|---|---|
| Water Solubility | Moderate (carboxylic acid enhances) | Variable (dependent on substituents) |
| Photoactivity | Present (used as photoinitiator) | Present (common to thioxanthone core) |
| Functional Group | Oxyacetic acid | Various (amides, esters, etc.) |
| Primary Application | Ink light initiator | Photoinitiators, biological agents |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume